molecular formula C10H11F3O2 B13583805 2-(2-(Trifluoromethoxy)phenyl)propan-2-ol

2-(2-(Trifluoromethoxy)phenyl)propan-2-ol

Cat. No.: B13583805
M. Wt: 220.19 g/mol
InChI Key: HDZAYUPRUVCONB-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(2-(Trifluoromethoxy)phenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol
  • 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
  • Phenylpropanolamine

Uniqueness

2-(2-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring enhanced molecular interactions and stability .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-9(2,14)7-5-3-4-6-8(7)15-10(11,12)13/h3-6,14H,1-2H3

InChI Key

HDZAYUPRUVCONB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1OC(F)(F)F)O

Origin of Product

United States

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